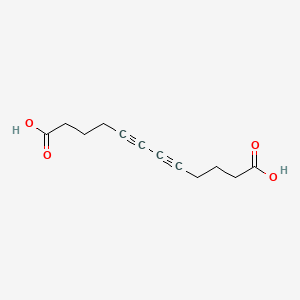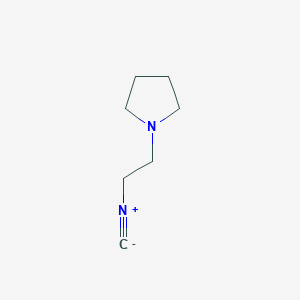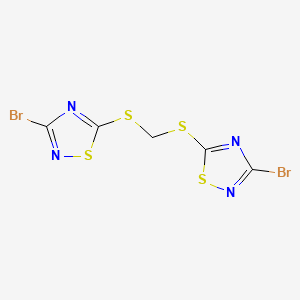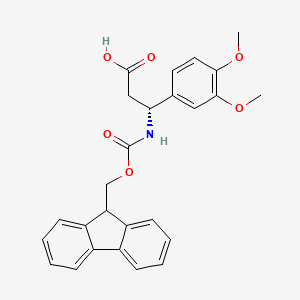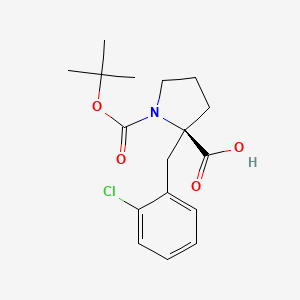![molecular formula C14H15NOS B1597784 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde CAS No. 175202-78-5](/img/structure/B1597784.png)
4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde
Overview
Description
“4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde” is likely a compound containing a thiazole ring, which is a type of heterocyclic compound. The “tert-Butyl” indicates a tertiary butyl group attached to the thiazole ring, and “benzaldehyde” suggests the presence of a benzene ring with an aldehyde functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The tert-butyl group could be introduced through a substitution reaction, and the benzaldehyde group could be formed through a formylation reaction .Molecular Structure Analysis
The molecular structure would likely feature a thiazole ring attached to a benzene ring via a single bond, with the aldehyde group (-CHO) attached to the benzene ring and the tert-butyl group attached to the thiazole ring .Chemical Reactions Analysis
As an aromatic compound, it could undergo electrophilic aromatic substitution reactions. The presence of the aldehyde group also means it could participate in reactions typical of carbonyl compounds, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aldehyde group could make it a polar molecule, and the aromatic rings could contribute to its stability and rigidity .Scientific Research Applications
Pharmaceutical Synthesis
4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde: is a valuable intermediate in the synthesis of pharmaceutical compounds. Its structural motif is found in various drugs, including those with antifungal, antiretroviral, and antitumor properties . The thiazole ring, in particular, is a critical component in the synthesis of isoxazolyl penicillin derivatives, which are important in the development of new antibiotics .
Antitumor Activity
Thiazole derivatives, including those related to 4-(4-tert-butyl-1,3-thiazol-2-yl)benzaldehyde , have been studied for their potential antitumor and cytotoxic activities. These compounds have shown promising results in inhibiting the growth of various cancer cell lines, including prostate cancer .
Enzyme Inhibition
This compound has been used in kinetic studies to evaluate the inhibition constants for mushroom tyrosinase, an enzyme involved in the production of melanin. By studying the inhibition of tyrosinase, researchers can develop treatments for conditions like hyperpigmentation .
Antimicrobial Activity
The thiazole ring is known for its antimicrobial properties. Compounds derived from 4-(4-tert-butyl-1,3-thiazol-2-yl)benzaldehyde can be potent antimicrobial agents, which are crucial in the fight against drug-resistant bacteria .
Chemical Research
In chemical research, this compound serves as a building block for the synthesis of more complex molecules. It’s used in the formation of Schiff bases, which are essential in various chemical reactions and potential drug designs .
Flavor and Fragrance Industry
Beyond its applications in medicine and research, 4-(4-tert-butyl-1,3-thiazol-2-yl)benzaldehyde is also an intermediate in the synthesis of compounds used in the flavor and fragrance industry. Its ability to impart distinct aromatic properties makes it valuable in this field .
Agricultural Chemistry
Thiazole derivatives are used in the synthesis of fungicides and pesticides. Their biological activity makes them effective in protecting crops from various fungal diseases and pests .
Material Science
In material science, thiazole-based compounds are explored for their conductive properties. They are potential candidates for use in organic semiconductors, which are pivotal in the development of flexible electronic devices .
Mechanism of Action
Target of Action
It is known to be an important intermediate for the synthesis of medicines, dyes, flavor, and fragrance compounds .
Mode of Action
It is reported to be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate .
Biochemical Pathways
It is suitable for use in a kinetic study to evaluate the kinetic constants (ki) for inhibition of mushroom tyrosinase by 4-substituted benzaldehydes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-tert-butyl-1,3-thiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-14(2,3)12-9-17-13(15-12)11-6-4-10(8-16)5-7-11/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKIVYFYAIKVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381164 | |
| Record name | 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175202-78-5 | |
| Record name | 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Methylsulfanyl-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B1597703.png)


